molecular formula C12H10N2O3 B8604837 3-(4-Methoxy-2-nitrophenyl)pyridine

3-(4-Methoxy-2-nitrophenyl)pyridine

Cat. No.: B8604837
M. Wt: 230.22 g/mol
InChI Key: CGXARURFIJATAA-UHFFFAOYSA-N
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Description

3-(4-Methoxy-2-nitrophenyl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a 4-methoxy-2-nitrophenyl group at the 3-position. The methoxy group at the para position of the phenyl ring is electron-donating, enhancing solubility and modulating electronic density, whereas the ortho-nitro group is strongly electron-withdrawing, influencing reactivity and binding interactions. This combination of substituents may optimize the compound’s pharmacodynamic and pharmacokinetic properties, though its specific biological targets remain uncharacterized in the provided evidence.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

3-(4-methoxy-2-nitrophenyl)pyridine

InChI

InChI=1S/C12H10N2O3/c1-17-10-4-5-11(12(7-10)14(15)16)9-3-2-6-13-8-9/h2-8H,1H3

InChI Key

CGXARURFIJATAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CN=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The provided evidence focuses on pyridine derivatives with aryl or heteroaryl substituents, particularly LSD1 inhibitors containing 3-(piperidin-4-ylmethoxy)pyridine scaffolds. Below is a comparative analysis of key structural features and biological activities:

Table 1: Substituent Effects on Pyridine-Based Inhibitors

Compound Substituents on Pyridine/Aryl Rings Key Functional Groups LSD1 Inhibition (Ki/IC₅₀) Selectivity (vs. MAO-A/B) Cellular Activity (EC₅₀) Reference
3-(4-Methoxy-2-nitrophenyl)pyridine 3-(4-Methoxy-2-nitrophenyl) Nitro (ortho), Methoxy (para) Not reported Not reported Not reported N/A
Compound 2 () 3-(Piperidin-4-ylmethoxy)pyridine + phenyl/aryl groups Piperidine (basic amine), Methoxy IC₅₀ = 62 nM >1,500-fold 280 nM (leukemia cells)
Compound 5 () Pyridine + 4-cyanophenyl + piperidin-4-ylmethoxy Piperidine, Cyano Ki = 2.3 μM >160-fold Not reported
Compound 17 () Pyridine + 4-tolyl + 4-cyanophenyl + piperidin-4-ylmethoxy Piperidine, Tolyl, Cyano Ki = 29 nM >160-fold Not reported
Compound 4-(3-Methoxy-5-methylphenoxy)-2-(4-methoxyphenyl)-6-methylpyridine Methoxy (multiple positions), Methyl Not reported Not reported Not reported

Key Comparison Points

Role of Basic Amines (Piperidine vs. Nitro/Methoxy):

  • The piperidin-4-ylmethoxy group in LSD1 inhibitors (e.g., Compound 2, 17) is critical for high-affinity binding to LSD1, likely through electrostatic interactions with the enzyme’s active site . In contrast, the nitro group in this compound may hinder binding due to its electron-withdrawing nature, which could reduce compatibility with LSD1’s hydrophobic pockets .

Substituent Position and Selectivity: Ortho-nitro groups (as in the target compound) are rare in the LSD1 inhibitors described. These groups may sterically hinder interactions with LSD1’s catalytic domain, which prefers bulkier hydrophobic substituents (e.g., 4-cyanophenyl in Compound 17) . Para-methoxy groups (common in both the target compound and ’s compound) enhance solubility but may reduce binding affinity compared to electron-deficient groups like cyano .

Enzyme Inhibition Mechanisms:

  • Active LSD1 inhibitors (e.g., Compound 17) exhibit competitive inhibition by mimicking the dimethylated H3K4 peptide substrate, as shown by enzyme kinetics and docking studies . The absence of a peptide-mimicking scaffold in this compound suggests it lacks this mechanism.

Cellular Activity and Toxicity: Potent LSD1 inhibitors (IC₅₀ < 100 nM) show low nanomolar EC₅₀ values in leukemia cells (e.g., 280 nM for Compound 2) with minimal toxicity to normal cells . The nitro group in the target compound could introduce cytotoxicity, as nitroarenes are often associated with metabolic activation and DNA damage .

Table 2: Physicochemical and Pharmacokinetic Properties

Property This compound Compound 17 () Nitro-Substituted Analogues
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.2 ~2.8–3.5
Solubility Moderate (due to methoxy) Low (hydrophobic groups) Low to moderate
Metabolic Stability Potential nitro-reduction risks High (stable piperidine) Variable (depends on substituents)
CYP Inhibition Risk High (nitro group) Low Moderate

Critical Insights from Molecular Modeling

  • Docking studies () reveal that LSD1 inhibitors with piperidin-4-ylmethoxy groups occupy the enzyme’s substrate-binding pocket, forming hydrogen bonds with Asp 555 and hydrophobic interactions with Phe 538 . The nitro group in this compound may clash with these residues, reducing binding affinity.
  • The methoxy group’s electron-donating effect could destabilize charge-transfer interactions critical for LSD1 inhibition, unlike the electron-withdrawing cyano groups in Compound 17 .

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